(E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione
Description
(4E)-2-(3-METHYLPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound that features a trifluoromethyl group and a tetrahydroisoquinoline core
Properties
Molecular Formula |
C24H17F3N2O2 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-hydroxy-2-(3-methylphenyl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]isoquinolin-1-one |
InChI |
InChI=1S/C24H17F3N2O2/c1-15-6-4-9-18(12-15)29-22(30)20-11-3-2-10-19(20)21(23(29)31)14-28-17-8-5-7-16(13-17)24(25,26)27/h2-14,31H,1H3 |
InChI Key |
OCCSJPHQMIHGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=CC(=C4)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and high-throughput screening to optimize reaction conditions and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3-METHYLPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Scientific Research Applications
(4E)-2-(3-METHYLPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4E)-2-(3-METHYLPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The tetrahydroisoquinoline core may also play a role in the compound’s biological effects by interacting with various cellular components.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their unique chemical properties and applications.
Tetrahydroisoquinolines: Compounds with a similar core structure, often investigated for their biological activity and potential therapeutic uses.
Uniqueness
(4E)-2-(3-METHYLPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is unique due to the combination of the trifluoromethyl group and the tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
